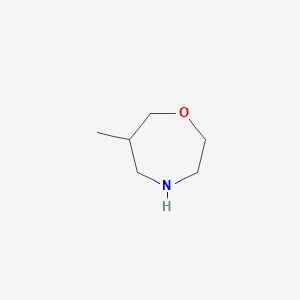

6-Methyl-1,4-oxazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-1,4-oxazepane is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

This compound belongs to the oxazepane family, which is known to be present in various biologically relevant compounds . .

Biochemical Pathways

Oxazepanes are known to be involved in various biological processes, suggesting that 6-Methyl-1,4-oxazepane could potentially affect multiple pathways

Biologische Aktivität

6-Methyl-1,4-oxazepane is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by a seven-membered ring containing one nitrogen and one oxygen atom. The compound can be synthesized through various organic reactions, often serving as an intermediate in the development of more complex pharmaceutical agents. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazepane structure.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biomolecules. Key areas of research include:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit anticonvulsant properties. For instance, N-substituted derivatives have been evaluated for their efficacy in seizure models, demonstrating significant activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

- Antifungal Activity : Certain derivatives have been reported to possess potent antifungal properties. Specifically, compounds with modifications at the nitrogen atom have shown effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

- Monoamine Reuptake Inhibition : Some studies indicate that oxazepane derivatives may act as monoamine reuptake inhibitors, suggesting potential applications in treating conditions such as depression and anxiety .

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various biochemical pathways, influencing physiological responses:

- Enzyme Interaction : The compound may bind to enzymes involved in neurotransmitter metabolism or signaling pathways, thereby altering their activity and affecting neurotransmitter levels.

- Receptor Modulation : By interacting with neurotransmitter receptors (e.g., serotonin or dopamine receptors), this compound can influence mood and cognitive functions.

Anticonvulsant Evaluation

A notable study focused on synthesizing a series of 6-amino-1,4-oxazepane derivatives, which were evaluated for anticonvulsant activity. The results indicated that certain derivatives exhibited moderate to significant anticonvulsant effects in both MES and PTZ models. The N-H derivative showed promising results across multiple tests, indicating its potential as a new therapeutic agent for epilepsy .

Antifungal Studies

In another investigation, researchers synthesized N-substituted oxazepane analogues and evaluated their antifungal properties against several fungal strains. The study highlighted that modifications at the nitrogen position significantly enhanced antifungal activity, particularly against Candida species .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Anticonvulsant, Antifungal | Exhibits significant biological effects |

| N-(2-methylpropenyl)-1,4-oxazepane | Potent antifungal | Maintains activity in serum |

| 1,4-Oxazepane | Baseline for comparison | Lacks substituents affecting activity |

Eigenschaften

IUPAC Name |

6-methyl-1,4-oxazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHXKPISQYRSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.